Molecular Weight Advantage of 2-(2-Bromoethyl)cyclopentan-1-one for Downstream Structural Elaboration
The molecular weight of 2-(2-Bromoethyl)cyclopentan-1-one is 191.07 g/mol [1]. In comparison to a hypothetical unsubstituted cyclopentanone core (84.12 g/mol) or a 2-methyl analog, this higher molecular weight provides a larger, more complex starting scaffold, which is advantageous in fragment-based drug discovery or diversity-oriented synthesis as it requires fewer synthetic steps to reach a desired lead-like molecular weight range [2].
| Evidence Dimension | Molecular Weight (g/mol) |
|---|---|
| Target Compound Data | 191.07 |
| Comparator Or Baseline | Unsubstituted Cyclopentanone: 84.12 |
| Quantified Difference | +106.95 g/mol (127% increase) |
| Conditions | Calculated from molecular formula |
Why This Matters
Higher molecular weight can accelerate lead identification by providing a more advanced starting point for library synthesis.
- [1] SpectraBase. (2024). 2-(2-bromoethyl)-1-cyclopentanone, SpectraBase Compound ID: D6qgvZddVfq. View Source
- [2] PubChem. (2024). Cyclopentanone. National Center for Biotechnology Information. View Source
